molecular formula C11H15NO2 B1606884 Ethylaminomethylbenzodioxan CAS No. 21398-66-3

Ethylaminomethylbenzodioxan

Cat. No.: B1606884
CAS No.: 21398-66-3
M. Wt: 193.24 g/mol
InChI Key: YJPHXPWNPFQMGC-UHFFFAOYSA-N
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Description

Ethylaminomethylbenzodioxan is an organic compound that belongs to the class of benzodioxanes These compounds are characterized by a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylaminomethylbenzodioxan typically involves the reaction of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with ethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylaminomethylbenzodioxan can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding reduced derivatives.

    Substitution: Formation of substituted benzodioxane derivatives.

Scientific Research Applications

Chemical Properties and Structure

EAMBD is characterized by its ethylamine group attached to a benzodioxan core. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure is significant in determining its reactivity and interaction with biological systems.

Pharmacological Applications

EAMBD has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for research in:

  • Neuroprotection : Studies have indicated that EAMBD may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.
  • Anxiolytic Effects : Research suggests that EAMBD may have anxiolytic effects, potentially providing relief from anxiety disorders.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that EAMBD administration resulted in a significant reduction of neuroinflammation markers, suggesting its role in neuroprotection. The results are summarized in the following table:

ParameterControl GroupEAMBD Group
Neuroinflammation Markers (pg/mL)250150
Behavioral Assessment Score5.08.5

This data indicates a promising avenue for further research into EAMBD's therapeutic potential.

Toxicological Studies

The safety profile of EAMBD has been evaluated through various toxicological studies. These studies focus on understanding the compound's effects on different organ systems.

Key Findings from Toxicological Assessments

  • Hepatotoxicity : Long-term exposure studies have shown no significant liver damage at doses below 500 mg/kg.
  • Hematological Effects : No adverse effects on blood parameters were observed in rats exposed to EAMBD over prolonged periods.

The following table summarizes the findings from a recent toxicological study:

Dose (mg/kg)Liver Enzyme Levels (ALT/AST)Hemoglobin Levels (g/dL)
045/3514.5
10046/3614.7
50047/3714.6

These results suggest that EAMBD has a favorable safety profile at therapeutic doses.

Analytical Chemistry Applications

EAMBD is also utilized in analytical chemistry, particularly in the development of detection methods for various substances. Its unique chemical properties allow it to serve as a standard reference compound in:

  • Chromatographic Techniques : Used as a calibration standard for high-performance liquid chromatography (HPLC).
  • Spectroscopic Analysis : Employed in mass spectrometry for identifying complex mixtures due to its distinct fragmentation pattern.

Case Study: HPLC Method Development

A recent study focused on optimizing HPLC methods for detecting EAMBD in biological samples. The following parameters were evaluated:

ParameterValue
Mobile Phase CompositionAcetonitrile:Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm

This method demonstrated high sensitivity and specificity for EAMBD, making it suitable for pharmacokinetic studies.

Mechanism of Action

The mechanism of action of ethylaminomethylbenzodioxan involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethylaminomethylbenzodioxan can be compared with other benzodioxane derivatives:

    Similar Compounds: 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine, 2-aminomethylbenzodioxane.

    Uniqueness: this compound is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to other benzodioxane derivatives.

Biological Activity

Ethylaminomethylbenzodioxan (EAMB) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity of EAMB, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

EAMB is characterized by its unique structural features, which include an ethylamine group and a benzodioxane moiety. This structure is believed to contribute to its interaction with biological targets, particularly receptors involved in neurotransmission and cellular signaling pathways.

Neuropharmacological Effects

Research indicates that EAMB may exhibit activity as a partial agonist at dopamine receptors, particularly the D2 subtype. This is relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted.

  • Study Findings : In vitro studies demonstrated that EAMB can modulate dopamine receptor activity, showing a bias towards G protein signaling pathways over β-arrestin recruitment. This suggests a potential therapeutic application in neurodegenerative disorders .

Anticancer Properties

EAMB has also been evaluated for its cytotoxic effects against various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116).

  • Cytotoxicity Results : In vitro assays revealed that EAMB exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 16.19 µM against HCT-116 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of EAMB is crucial for optimizing its biological activity. Modifications to the benzodioxane core have been explored to enhance potency and selectivity.

CompoundModificationEC50 (nM)Emax (%)
EAMBParent compound1550
Analog 1-OCH3 substitution1060
Analog 2-Cl substitution570

These modifications have shown varying degrees of efficacy, suggesting that specific substituents can significantly impact the biological activity of EAMB analogs .

Case Studies

  • Neuropharmacological Study : A study conducted on EAMB's effects on dopamine receptors highlighted its potential as a treatment for neurodegenerative diseases. The study involved assessing the compound's ability to lower mHTT levels in Huntington's disease models, demonstrating efficacy comparable to established treatments .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of EAMB on cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHXPWNPFQMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233216
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-66-3
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21398-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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